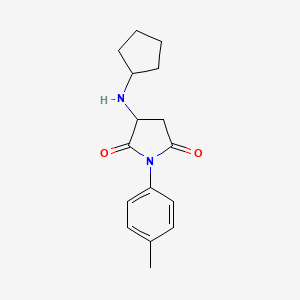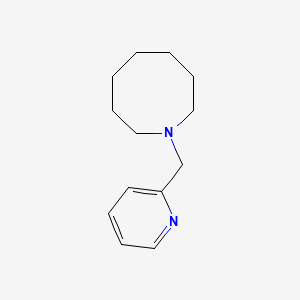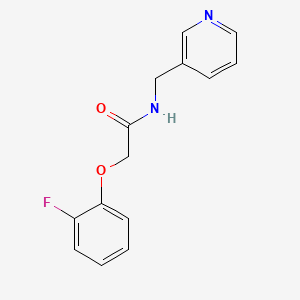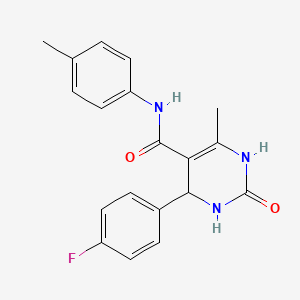
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione works by inhibiting GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of increased GABA levels in a controlled manner. However, one limitation of using 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications in conditions such as epilepsy, addiction, and anxiety. Additional research is needed to determine the optimal dosing and administration strategies for these conditions. Other potential future directions include studying the effects of 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione on other neurotransmitter systems and exploring its potential as a tool for studying the role of GABA in the brain.
Métodos De Síntesis
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of cyclopentylamine and 4-methylphenylacetic acid. The resulting intermediate is then reacted with phthalic anhydride to form the final product.
Aplicaciones Científicas De Investigación
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in a variety of conditions, including epilepsy, addiction, and anxiety. In preclinical studies, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure activity and increasing GABA levels in the brain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-(cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-13(9-7-11)18-15(19)10-14(16(18)20)17-12-4-2-3-5-12/h6-9,12,14,17H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUIWTPZPJYFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)



![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)
![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)

![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)